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molecular formula C16H29NO2Si B1442116 3-Methoxy-4-triisopropylsilanyloxy-phenylamine CAS No. 892870-41-6

3-Methoxy-4-triisopropylsilanyloxy-phenylamine

Cat. No. B1442116
M. Wt: 295.49 g/mol
InChI Key: JJIKJZWPFBTFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Dissolve triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane (95.7 g, 294.0 mmol) in EtOH (1800 mL) and add 5% Pd/C (10.0 g). Hydrogenate the slurry at room temperature under 50 psi hydrogen for 8 h. Filter the slurry through a pad of Celite® and rinse with EtOH. Concentrate the filtrate in vacuo to give a brown oil. Purify by flash chromatography, using a gradient from 100% hexanes to 20% EtOAc/hexanes, to give the title compound as a brown solid (67.4 g, 77.6% yield). MS (ES+) 296.2 (M+1)+.
Name
triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
77.6%

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:20]([CH3:22])[CH3:21])([CH:17]([CH3:19])[CH3:18])[O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[O:15][CH3:16])([CH3:3])[CH3:2].[H][H]>CCO.[Pd]>[CH3:16][O:15][C:7]1[CH:8]=[C:9]([NH2:12])[CH:10]=[CH:11][C:6]=1[O:5][Si:4]([CH:17]([CH3:19])[CH3:18])([CH:20]([CH3:22])[CH3:21])[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane
Quantity
95.7 g
Type
reactant
Smiles
C(C)(C)[Si](OC1=C(C=C(C=C1)[N+](=O)[O-])OC)(C(C)C)C(C)C
Name
Quantity
1800 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the slurry through a pad of Celite®
WASH
Type
WASH
Details
rinse with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1O[Si](C(C)C)(C(C)C)C(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 67.4 g
YIELD: PERCENTYIELD 77.6%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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